Benzene, 1-(1-methylethyl)-2-propyl

Description

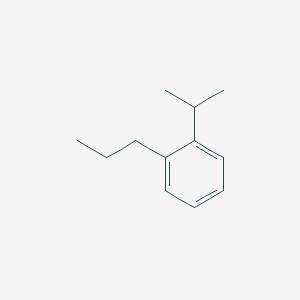

Benzene, 1-(1-methylethyl)-2-propyl (IUPAC name: 1-isopropyl-2-propylbenzene) is a disubstituted benzene derivative featuring an isopropyl group (-CH(CH₃)₂) at position 1 and a propyl group (-CH₂CH₂CH₃) at position 2. This compound belongs to the alkylbenzene family, characterized by aromatic rings modified with branched or linear hydrocarbon chains.

The molecular formula of 1-isopropyl-2-propylbenzene is inferred to be C₁₂H₁₈, with a molecular weight of 162.27 g/mol. Synthesis likely involves Friedel-Crafts alkylation or catalytic alkylation of toluene with appropriate alkenes, as seen in cymene production . Applications of such alkylbenzenes span solvents, fuel additives, and intermediates in organic synthesis, though specific uses for this compound remain undocumented in the evidence.

Properties

CAS No. |

126028-50-0 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1-propan-2-yl-2-propylbenzene |

InChI |

InChI=1S/C12H18/c1-4-7-11-8-5-6-9-12(11)10(2)3/h5-6,8-10H,4,7H2,1-3H3 |

InChI Key |

XNVONTNIANKYKT-UHFFFAOYSA-N |

SMILES |

CCCC1=CC=CC=C1C(C)C |

Canonical SMILES |

CCCC1=CC=CC=C1C(C)C |

Synonyms |

Benzene, 1-(1-methylethyl)-2-propyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs:

o-Cymene (1-methyl-2-isopropylbenzene)

- Formula : C₁₀H₁₄

- MW : 134.22 g/mol

- CAS : 527-84-4

- Properties : Boiling point ~178°C; retention index (n-alkane scale): 1042 iu .

- Applications : Antifungal agent (in-vitro activity against Candida spp.) , solvent.

o-Propyltoluene (1-methyl-2-propylbenzene)

- Formula : C₁₀H₁₄

- MW : 134.22 g/mol

- CAS : 1074-17-5

- Properties : Boiling point ~191°C; structurally similar but lacks the branched isopropyl group .

Propylbenzene

- Formula : C₉H₁₂

- MW : 120.19 g/mol

- CAS : 103-65-1

- Properties : Boiling point ~159°C; used in gasoline blendstocks .

Cumene (Isopropylbenzene) Formula: C₉H₁₂ MW: 120.19 g/mol CAS: 98-82-8 Properties: Key intermediate in phenol and acetone production.

Comparative Analysis Table:

*Estimated values based on structural analogs.

Research Findings and Data

- Environmental Mobility : Alkylbenzenes like propylbenzene demonstrate moderate soil mobility, posing groundwater contamination risks .

- Retention Indices : Branched isomers (e.g., o-cymene) have lower retention indices compared to linear analogs due to reduced polarity .

- Thermodynamic Data : For nitro derivatives (e.g., 1-(1-methylethyl)-4-nitrobenzene), vapor pressure increases with temperature (e.g., 59.72 kPa at 513.08 K) .

Q & A

Q. What are the standard synthesis routes for Benzene, 1-(1-methylethyl)-2-propyl, and how do reaction conditions influence isomer distribution?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or catalytic dehydrogenation of substituted cyclohexanes. For example, alkylation of toluene with isopropyl halides in the presence of AlCl₃ yields isomers, with reaction temperature (80–120°C) and solvent polarity critically affecting selectivity. Lower temperatures favor para-substitution, while higher temperatures increase ortho/meta ratios due to steric effects . Gas chromatography (GC) with polar columns (e.g., Petrocol DH) is recommended for isomer separation and quantification .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-H stretching in alkyl substituents at 2800–3000 cm⁻¹ and aromatic C=C at 1450–1600 cm⁻¹) .

- NMR : ¹H NMR resolves substituent positions (e.g., coupling patterns for isopropyl groups at δ 1.2–1.4 ppm and aromatic protons at δ 6.8–7.2 ppm). ¹³C NMR confirms branching via quaternary carbon signals .

- Mass Spectrometry : Electron ionization (EI-MS) shows characteristic fragmentation patterns (e.g., m/z 134 [M⁺], m/z 119 from isopropyl loss) .

Q. How should researchers approach purification of this compound from complex mixtures?

- Methodological Answer : Use fractional distillation (boiling point ~160–180°C) followed by preparative GC with a non-polar stationary phase (e.g., DB-5). Confirm purity via GC-MS retention indices and co-injection with standards .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., vapor pressure, enthalpy of formation) be resolved?

- Methodological Answer : Discrepancies often arise from experimental setups (static vs. dynamic vapor pressure methods). For example, Stull (1947) reported vapor pressure at 293 K as 10.7 kPa using static methods, while Dykyj et al. (1999) reported 8.97 kPa using ebulliometry . Validate data via:

- Consistency Checks : Compare with group contribution models (e.g., Joback method).

- Error Analysis : Quantify uncertainties in temperature control (±0.1°C) and pressure measurement (±1% full scale).

- Multilab Validation : Use round-robin testing under standardized conditions .

Q. What computational methods predict the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to model charge distribution. The methyl and isopropyl groups exhibit +I effects, directing electrophiles to the para position (activation energy ~15–20 kcal/mol).

- Comparative Studies : Validate predictions against experimental nitration/halogenation outcomes (e.g., regioselectivity ratios from HPLC analysis) .

Q. How does the compound interact with biological macromolecules, and what experimental designs assess these interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP2E1) with a focus on hydrophobic pockets.

- In Vitro Assays : Measure metabolic stability via liver microsomal incubations (e.g., NADPH-dependent depletion rates).

- Spectroscopic Probes : Fluorescence quenching studies with human serum albumin (HSA) quantify binding constants (e.g., Stern-Volmer plots) .

Q. What strategies address challenges in analyzing environmental degradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns and MRM transitions (e.g., m/z 134 → 119 for the parent ion) to detect oxidation products like hydroxylated derivatives.

- Isotope Labeling : Track degradation pathways using ¹³C-labeled analogs in soil microcosms.

- QSAR Models : Predict persistence using logP (measured at 3.66) and biodegradation probability scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.